molecular formula C9H16Cl2N2OS B1396986 (Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride CAS No. 1332530-56-9

(Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride

Cat. No.: B1396986
CAS No.: 1332530-56-9
M. Wt: 271.21 g/mol
InChI Key: WZKUYCJXJXMCCP-UHFFFAOYSA-N
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Description

(Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride: is a chemical compound with the molecular formula C9H15N2OS and a molecular weight of 199.3 g/mol. It is a derivative of tetrahydrofuran and thiazole, featuring an amine group that is dihydrochloride salted

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride typically involves the following steps:

  • Formation of Tetrahydrofuran-2-ylmethylamine: : This can be achieved by reacting tetrahydrofuran-2-carboxaldehyde with ammonia under reductive amination conditions.

  • Introduction of Thiazole Group: : The resulting amine is then reacted with 1,3-thiazole-2-carbonyl chloride to form the intermediate compound.

  • Formation of Dihydrochloride Salt: : The intermediate compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure purity and yield. The process would involve continuous monitoring and optimization to achieve the desired product quality.

Chemical Reactions Analysis

(Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: : Reduction reactions can be performed to reduce any functional groups present.

  • Substitution: : Substitution reactions can occur at the amine or thiazole positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Reagents like hydrochloric acid (HCl) and thionyl chloride (SOCl2) are employed.

Major Products Formed

  • Oxidation: : Formation of tetrahydrofuran-2-one derivatives.

  • Reduction: : Formation of reduced amine derivatives.

  • Substitution: : Formation of various substituted thiazole and tetrahydrofuran derivatives.

Scientific Research Applications

(Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Studied for its potential therapeutic effects in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride: can be compared with other similar compounds such as:

  • Tetrahydrofuran-2-ylmethylamine: : Lacks the thiazole group.

  • 1,3-Thiazol-2-ylmethylamine: : Lacks the tetrahydrofuran group.

  • Other thiazole derivatives: : May have different substituents or functional groups.

The uniqueness of This compound lies in its combination of tetrahydrofuran and thiazole moieties, which can impart distinct chemical and biological properties compared to its individual components or other similar compounds.

Biological Activity

(Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride is a compound characterized by its unique structural features, which include a tetrahydrofuran moiety and a thiazole ring. This combination suggests potential biological activities, particularly in pharmacology and biochemistry. This article aims to explore the biological activity of this compound through various studies and findings.

  • Molecular Formula : C₉H₁₆Cl₂N₂OS
  • Molecular Weight : 239.21 g/mol
  • CAS Number : 1332530-56-9

The compound is classified as an irritant, indicating that caution should be exercised during handling .

Antimicrobial Activity

Research has indicated that compounds containing thiazole and tetrahydrofuran structures often exhibit antimicrobial properties. The presence of these heterocycles is associated with interactions that can disrupt bacterial cell walls or inhibit essential metabolic pathways.

  • Mechanism of Action :
    • Thiazoles are known to interfere with nucleic acid synthesis and enzyme activity, while tetrahydrofuran derivatives can enhance cellular permeability, facilitating drug uptake .
  • Case Studies :
    • A study demonstrated that similar thiazole-containing compounds showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Antiviral Activity

Compounds structurally related to (Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine have been investigated for their antiviral properties, particularly against HIV.

  • Research Findings :
    • A related compound was found to exhibit a tenfold increase in antiviral activity compared to standard treatments against multidrug-resistant strains of HIV . This suggests that modifications in the structure could enhance antiviral efficacy.

Antitumor Activity

The potential antitumor effects of this compound may also be significant due to its structural components.

  • In Vitro Studies :
    • Similar thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, thiazole-based compounds demonstrated cytotoxic effects on human cancer cell lines such as HCT-116 and PC-3 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

CompoundActivityK_i (nM)IC50 (nM)
Compound AAntiviral0.0058
Compound BAntimicrobial0.06819
Compound CAntitumor1.43ND

This table summarizes the inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC50) for various compounds with similar structures, highlighting the potential for optimization through structural modifications .

Properties

IUPAC Name

1-(oxolan-2-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS.2ClH/c1-2-8(12-4-1)6-10-7-9-11-3-5-13-9;;/h3,5,8,10H,1-2,4,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKUYCJXJXMCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=NC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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